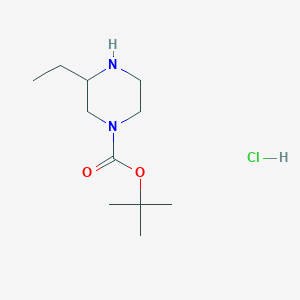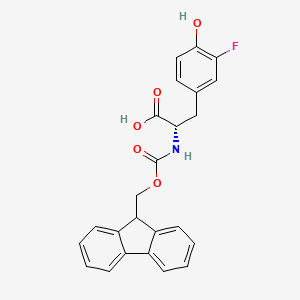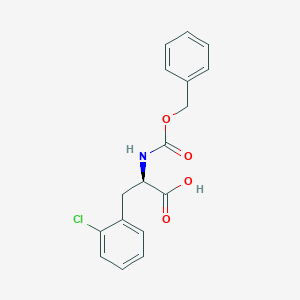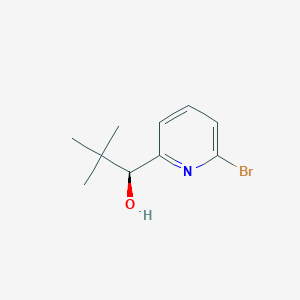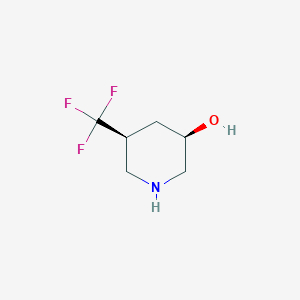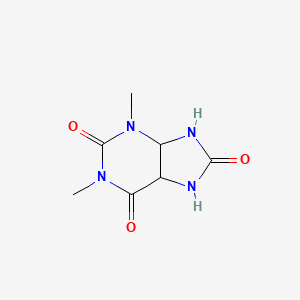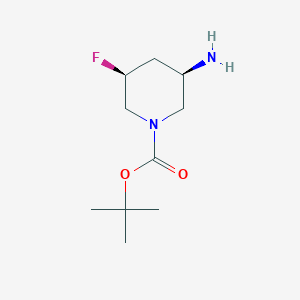
1-(2-Fluoro-5-methylphenyl)ethan-1-amine
Overview
Description
“1-(2-Fluoro-5-methylphenyl)ethan-1-amine” is an organic compound. It is a derivative of phenylethylamine, a natural alkaloid found in the shrub Catha edulis . The IUPAC name for this compound is 1-(2-fluoro-4-methylphenyl)ethanamine .
Molecular Structure Analysis
The molecular formula of “1-(2-Fluoro-5-methylphenyl)ethan-1-amine” is C9H12FN . The InChI code for this compound is 1S/C9H12FN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3 .Scientific Research Applications
Chiral Derivatization Agent
- 1-(2-Fluoro-5-methylphenyl)ethan-1-amine can be used as a chiral derivatizing agent. For instance, its use in the preparation of amides with different chiral acids, which can be distinguished by fluorine NMR, highlights its utility in chiral chemistry (Hamman, 1989).
Synthesis of Optically Active Compounds
- The compound plays a role in the synthesis of optically active compounds, as evidenced by research involving the preparation of diastereomeric (amino)fluorosilane and its epimerization in the presence of a catalytic amount of AgF (Kawachi et al., 1999).
Reaction Kinetics and Mechanism Studies
- It is instrumental in studying reaction kinetics and mechanisms. For example, it is involved in the complex reactions leading to the formation of 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene, providing insights into reaction pathways and the role of primary and secondary amines (Jarczewski et al., 1986).
Antitumor Properties
- Its derivatives show potential in antitumor applications. For instance, 2-(4-amino-3-methylphenyl)benzothiazoles, related to 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, exhibit selective and potent antitumor properties, leading to potential clinical applications in cancer treatment (Bradshaw et al., 2002).
Fluorine NMR Studies
- The compound is useful in Fluorine NMR studies, especially in determining the enantiomeric excess of secondary alcohols and primary amines (Hamman et al., 1991).
Synthesis of Novel Compounds
- It has been used in the synthesis of new compounds with potential biological activity, such as antimicrobial agents. An example is the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which showed notable antimicrobial activity (Puthran et al., 2019).
Enantiomeric Excess Determination
- It is also employed in determining the enantiomeric excess (ee) of α-chiral amines, showcasing its versatility in stereochemical analysis (Rodríguez-Escrich et al., 2005).
Fluorine in Drug Development
- Marfey's reagent, closely related to 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, is used in the separation of enantiomeric isomers of amino acids and amine compounds, demonstrating its importance in drug development and pharmaceutical analysis (B'hymer et al., 2003).
properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJADCEWRWSXHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B3095998.png)
![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B3096004.png)
![(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3096007.png)
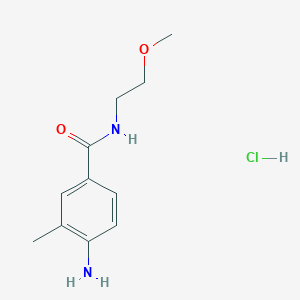

![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B3096025.png)
